molecular formula C20H17NO4 B13217737 6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one

6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13217737
M. Wt: 335.4 g/mol
InChI Key: ZMGGSOJIOKYFAY-QGMBQPNBSA-N
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Description

6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . This method yields the tricyclic indole structure, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, potassium permanganate, lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve refluxing in solvents such as methanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. It may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, some indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

(2E)-6-hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-1-benzofuran-3-one

InChI

InChI=1S/C20H17NO4/c1-11-17(22)7-5-14-19(23)18(25-20(11)14)8-12-10-21(2)16-6-4-13(24-3)9-15(12)16/h4-10,22H,1-3H3/b18-8+

InChI Key

ZMGGSOJIOKYFAY-QGMBQPNBSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)O

Origin of Product

United States

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